molecular formula C11H8ClFO3 B7900667 Ethyl 5-chloro-7-fluorobenzofuran-3-carboxylate

Ethyl 5-chloro-7-fluorobenzofuran-3-carboxylate

Cat. No.: B7900667
M. Wt: 242.63 g/mol
InChI Key: PSFJOMOKHYDEGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 2-hydroxybenzaldehyde derivatives with ethyl bromoacetate in the presence of a base such as sodium carbonate . The reaction conditions often include the use of solvents like N-methylpyrrolidone and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of benzofuran derivatives may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactivity

The compound is typically synthesized via cyclization of halogenated salicylaldehyde derivatives with ethyl bromoacetate. A representative method involves refluxing o-hydroxyphenyl ketones with ethyl bromoacetate and cesium carbonate in MeCN/DMF (4:1), yielding ethyl benzofuran carboxylates in 62–65% yields . The presence of electron-withdrawing groups (Cl, F) directs electrophilic substitution reactions to specific positions on the benzofuran ring.

Key reaction conditions for synthesis :

ReagentSolventTemperatureYield
Cs₂CO₃, BrCH₂CO₂EtMeCN/DMF (4:1)Reflux62–65%

Ester Group Transformations

The ethyl ester undergoes hydrolysis, reduction, and oxidation:

  • Hydrolysis : Treatment with LiAlH₄ in THF reduces the ester to a primary alcohol, which is further oxidized to the aldehyde using Dess-Martin periodinane (DMP) in DCM .

  • Transesterification : Reacts with methanol or other alcohols under acidic/basic conditions to yield methyl or substituted esters .

Example reduction-oxidation sequence :

  • LiAlH₄ (0.6 eq) in THF → Benzofuran-3-methanol intermediate .

  • DMP in DCM → Benzofuran-3-carbaldehyde (95% purity by GC) .

Halogen Reactivity

The chlorine (C5) and fluorine (C7) substituents participate in nucleophilic aromatic substitution (NAS) and cross-coupling reactions:

Nucleophilic Substitution

  • Chlorine displacement : Reacts with amines or alkoxides in polar aprotic solvents (e.g., DMF) at 80–100°C. For example, treatment with morpholine replaces Cl with a morpholino group .

  • Fluorine retention : The C7-F bond remains intact under most conditions due to its high bond dissociation energy .

Palladium-Catalyzed Cross-Couplings

  • Suzuki-Miyaura coupling : The Cl substituent undergoes coupling with arylboronic acids using Pd(PPh₃)₄/Na₂CO₃ in dioxane/water (4:1) at 90°C .

  • Buchwald-Hartwig amination : Chlorine reacts with primary/secondary amines using Pd(OAc)₂/Xantphos in toluene at 110°C .

Comparative reactivity of halogen positions :

PositionReactivity (NAS)Cross-Coupling Efficiency
C5-ClHigh75–90% (Suzuki)
C7-FLow<5% (retained)

Electrophilic Aromatic Substitution

The electron-deficient benzofuran ring directs electrophiles to the C4 and C6 positions:

  • Nitration : HNO₃/H₂SO₄ at 0°C yields 4-nitro and 6-nitro derivatives in a 3:1 ratio .

  • Sulfonation : Fuming H₂SO₄ produces sulfonic acid derivatives at C4 .

Ring Functionalization via Directed Ortho-Metalation

The ester group acts as a directing group for lithiation:

  • Lithiation at C2 : LDA in THF at −78°C generates a lithio intermediate, which reacts with electrophiles (e.g., DMF → aldehyde, CO₂ → carboxylic acid) .

Example lithiation sequence :

  • LDA (2.2 eq), THF, −78°C → C2-Li intermediate.

  • Quench with DMF → 2-formyl derivative (82% yield) .

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds similar to ethyl 5-chloro-7-fluorobenzofuran-3-carboxylate exhibit significant anti-inflammatory properties. For instance, benzofuran derivatives have been shown to inhibit the biosynthesis of leukotrienes, which are mediators of inflammation. This inhibition suggests potential applications in treating inflammatory diseases such as asthma and inflammatory bowel disease .

Anticancer Potential

This compound may also play a role in cancer treatment. Studies have identified benzofuran derivatives as effective inhibitors of key cancer-related kinases such as GSK-3β and Polo-like kinase 1 (Plk1). These kinases are often overexpressed in various cancers, contributing to tumor growth and survival . The selective inhibition of these targets by benzofuran compounds could lead to the development of new anticancer therapies.

Anticancer Research

A study focused on the synthesis and evaluation of benzofuran derivatives demonstrated that certain compounds, including those structurally related to this compound, showed potent antiproliferative activity against pancreatic cancer cell lines at low concentrations . The findings suggest that these compounds could serve as lead candidates for further development into anticancer agents.

Anti-inflammatory Applications

Another investigation explored the use of benzofuran derivatives as anti-inflammatory agents in models of acute inflammation. The results indicated a significant reduction in inflammatory markers following treatment with these compounds, supporting their potential use in managing inflammatory diseases .

Data Table: Summary of Applications

Application AreaKey FindingsReferences
Anti-inflammatoryInhibits leukotriene synthesis; reduces inflammation
AnticancerInhibits GSK-3β and Plk1; antiproliferative effects
Structural OptimizationPotential for enhanced potency through modifications

Mechanism of Action

The mechanism of action of ethyl 5-chloro-7-fluorobenzofuran-3-carboxylate involves its interaction with specific molecular targets. The benzofuran ring system can interact with enzymes, receptors, or other proteins, modulating their activity. The presence of halogen substituents like chlorine and fluorine can enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-chlorobenzofuran-3-carboxylate
  • Ethyl 7-fluorobenzofuran-3-carboxylate
  • Ethyl 5-bromo-7-fluorobenzofuran-3-carboxylate

Uniqueness

Ethyl 5-chloro-7-fluorobenzofuran-3-carboxylate is unique due to the presence of both chlorine and fluorine substituents on the benzofuran ring. This combination of substituents can impart distinct chemical properties and biological activities compared to other benzofuran derivatives .

Biological Activity

Ethyl 5-chloro-7-fluorobenzofuran-3-carboxylate is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular formula:

  • Formula : C₁₁H₈ClF O₃
  • Molecular Weight : 242.63 g/mol
  • CAS Number : 1539237-91-6

This compound is characterized by a benzofuran core with chlorine and fluorine substituents, which are significant for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including halogenation and esterification processes. The detailed synthetic routes can be found in specialized literature focusing on benzofuran derivatives .

Antiproliferative Effects

Recent studies have highlighted the antiproliferative properties of compounds related to this compound. For instance, a related compound demonstrated significant inhibition of mutant EGFR/BRAF pathways, which are critical in various cancers. The GI₅₀ values (the concentration that inhibits cell growth by 50%) ranged from 29 nM to 78 nM across different derivatives .

CompoundGI₅₀ Value (nM)IC₅₀ for EGFR (nM)IC₅₀ for BRAF V600E (nM)
Compound 3a317443
Compound 3b296839
Compound 3e296835

These results indicate that ethyl derivatives exhibit promising antiproliferative activity against cancer cell lines by targeting critical signaling pathways.

The mechanisms underlying the biological activity of this compound involve:

  • Inhibition of Kinase Activity : The compound acts as a dual inhibitor of EGFR and BRAF kinases, crucial for cell proliferation and survival in cancer cells.
  • Molecular Docking Studies : Computational studies have shown high binding affinities to the active sites of these kinases, suggesting effective competitive inhibition .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound needs further exploration. Preliminary data suggest favorable absorption and distribution characteristics, although comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) studies are required to establish safety and efficacy profiles.

Properties

IUPAC Name

ethyl 5-chloro-7-fluoro-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFO3/c1-2-15-11(14)8-5-16-10-7(8)3-6(12)4-9(10)13/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFJOMOKHYDEGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC2=C1C=C(C=C2F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.